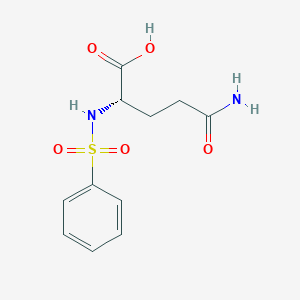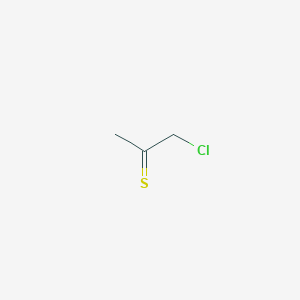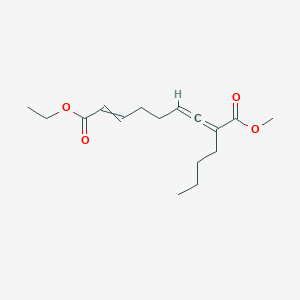![molecular formula C13H8F6O4S2 B14275107 Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- CAS No. 130875-42-2](/img/structure/B14275107.png)
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is a complex organic compound that features a naphthalene core substituted with a bis[(trifluoromethyl)sulfonyl]methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . This process often requires the presence of catalysts and specific reaction conditions to ensure the successful attachment of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The naphthalene core provides a stable aromatic system that can interact with other molecules through π-π interactions and other non-covalent forces .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound, which lacks the trifluoromethyl groups.
Naphthol: A hydroxylated derivative of naphthalene.
Naphthylamine: An amine derivative of naphthalene.
Uniqueness
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is unique due to the presence of the bis[(trifluoromethyl)sulfonyl]methyl group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .
Propiedades
Número CAS |
130875-42-2 |
|---|---|
Fórmula molecular |
C13H8F6O4S2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
1-[bis(trifluoromethylsulfonyl)methyl]naphthalene |
InChI |
InChI=1S/C13H8F6O4S2/c14-12(15,16)24(20,21)11(25(22,23)13(17,18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
Clave InChI |
BZQAOASUJNTSGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)



![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
